molecular formula C14H16Cl2N2OS B14883895 N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide

N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide

Cat. No.: B14883895
M. Wt: 331.3 g/mol
InChI Key: OETDDENMVHRYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentylidene group attached to a hydrazide moiety, with a 2,6-dichlorobenzylthio substituent. Its molecular formula is C14H16Cl2N2OS, and it has a molecular weight of 331.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide typically involves the reaction of cyclopentanone with 2,6-dichlorobenzylthiol and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide stands out due to its unique combination of a cyclopentylidene group and a 2,6-dichlorobenzylthio substituent.

Properties

Molecular Formula

C14H16Cl2N2OS

Molecular Weight

331.3 g/mol

IUPAC Name

N-(cyclopentylideneamino)-2-[(2,6-dichlorophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C14H16Cl2N2OS/c15-12-6-3-7-13(16)11(12)8-20-9-14(19)18-17-10-4-1-2-5-10/h3,6-7H,1-2,4-5,8-9H2,(H,18,19)

InChI Key

OETDDENMVHRYFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)CSCC2=C(C=CC=C2Cl)Cl)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.